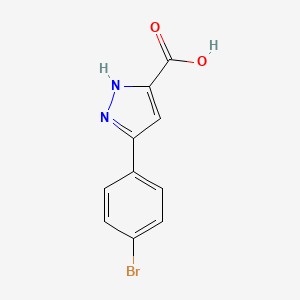![molecular formula C12H17ClN2O2 B2966986 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride CAS No. 1909336-34-0](/img/structure/B2966986.png)
3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride is a chemical compound that belongs to the class of benzopyran derivatives. It is characterized by its molecular structure, which includes a benzopyran ring system with an amino group attached to the 4-position and a propanamide group at the 3-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride are the 5-HT 1A and 5-HT 7 receptors . These receptors are part of the serotonin receptor family and play a crucial role in regulating mood, anxiety, and sleep.
Mode of Action
This compound interacts with its targets by binding to the 5-HT 1A and 5-HT 7 receptors . This binding can influence the activity of these receptors, leading to changes in the transmission of serotonin signals in the brain.
Biochemical Pathways
The compound’s interaction with the 5-HT 1A and 5-HT 7 receptors affects the serotonin signaling pathway . Serotonin is a neurotransmitter that plays a key role in many functions in the body, including the regulation of mood, appetite, and sleep. By influencing the activity of the 5-HT 1A and 5-HT 7 receptors, this compound can alter the serotonin signaling pathway and its downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are related to its influence on the serotonin signaling pathway. By binding to the 5-HT 1A and 5-HT 7 receptors, the compound can affect the transmission of serotonin signals, potentially leading to changes in mood, anxiety, and sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring system can be synthesized through a cyclization reaction of appropriate precursors, such as chromanones or chromanols.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile.
Attachment of the Propanamide Group: The propanamide group can be attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, solvents, and controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride can be compared with other similar compounds, such as:
Flavanones: These compounds have a similar benzopyran ring system but differ in their functional groups and biological activities.
Chromanols: These are related compounds with hydroxyl groups attached to the benzopyran ring.
Chromanones: These compounds have a ketone group in place of the hydroxyl group found in chromanols.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-chromen-4-ylamino)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-12(15)5-7-14-10-6-8-16-11-4-2-1-3-9(10)11;/h1-4,10,14H,5-8H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHAXUQJZBQNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)
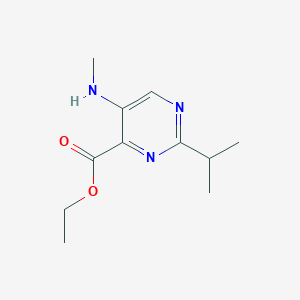
![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)
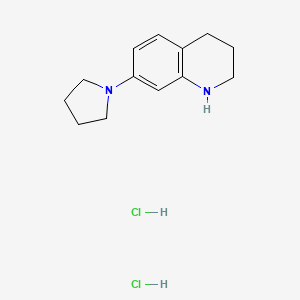

![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)
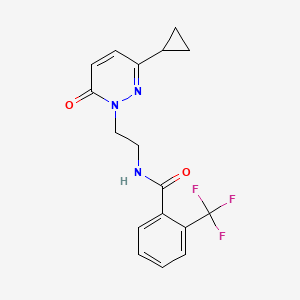
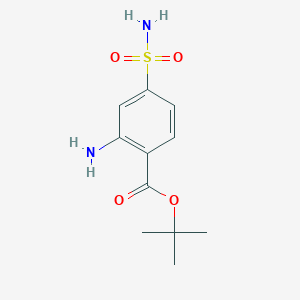
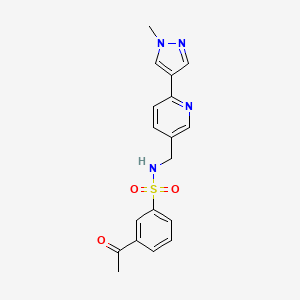
![2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2966924.png)
